Bis(4-fluorobenzyl)amine
Overview
Description
Bis(4-fluorobenzyl)amine is an organic compound with the chemical formula C14H13F2N. It belongs to the class of aromatic amines and is characterized by the presence of two 4-fluorobenzyl groups attached to a central amine group. This compound is known for its applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-fluorobenzyl)amine can be synthesized through the condensation reaction of 4-fluorobenzyl chloride with ammonia or primary amines under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluorobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Bis(4-fluorobenzyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a precursor for radiolabeled compounds in imaging studies.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(4-fluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of the target molecules, leading to changes in their activity .
Comparison with Similar Compounds
- 4-Fluorobenzylamine
- 3-Fluorobenzylamine
- 4-Methoxybenzylamine
- 4-Methylbenzylamine
- 4-Chlorobenzylamine
Comparison: Bis(4-fluorobenzyl)amine is unique due to the presence of two 4-fluorobenzyl groups, which impart distinct chemical and physical properties compared to its mono-substituted counterparts. This structural feature enhances its reactivity and makes it suitable for specific applications in synthesis and research. The presence of fluorine atoms also contributes to its stability and resistance to metabolic degradation, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNPVWWPPJNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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